molecular formula C8H10N2O2S B3048850 1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 1835670-60-4

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B3048850
CAS No.: 1835670-60-4
M. Wt: 198.24
InChI Key: ADAYVPNTCLDKIV-UHFFFAOYSA-N
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Description

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.25 g/mol . It is known for its unique structure, which includes a benzothiadiazole ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,3-dihydrobenzo[c][1,2,5]thiadiazole with ethylating agents under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be compared with other similar compounds, such as:

    1,3-Dihydrobenzo[c][1,2,5]thiadiazole: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    1-Methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione: Similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.

    1-Propyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione: Contains a propyl group, which may result in different solubility and reactivity profiles.

Properties

IUPAC Name

3-ethyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-10-8-6-4-3-5-7(8)9-13(10,11)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAYVPNTCLDKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197863
Record name 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835670-60-4
Record name 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835670-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole, 1-ethyl-1,3-dihydro-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Reactant of Route 2
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Reactant of Route 3
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Reactant of Route 4
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Reactant of Route 5
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Reactant of Route 6
1-Ethyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

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